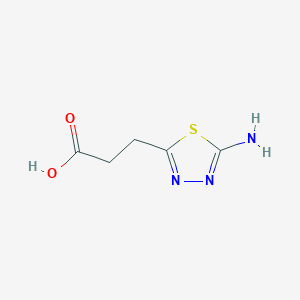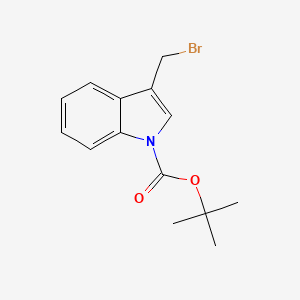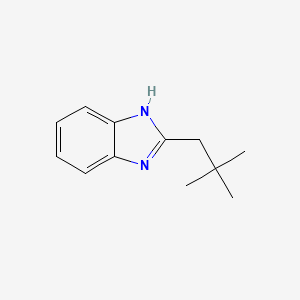
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
Übersicht
Beschreibung
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one, also known as 5-CMP, is a synthetic compound belonging to the pyridazinone family. It is a colorless solid, soluble in water and ethanol, and has a molecular weight of 291.72 g/mol. 5-CMP has a wide range of scientific research applications, including use in lab experiments, biochemical and physiological effects, and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution and Reaction Studies
- Chemical Reactions and Substitution Processes : The compound 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one has been studied for its behavior in chemical reactions, particularly nucleophilic substitution. For instance, it reacts with iodide ion, undergoing a transformation where the chloro group is replaced by an iodo group. This substitution process has been explored to understand its reaction mechanisms and the formation of new products (Károlyházy et al., 2010).
Synthesis and Chemical Properties
- Insecticidal Activity Research : Research has been conducted on synthesizing derivatives of this compound for insecticidal applications. Studies found that certain derivatives displayed effective insecticidal activities, particularly against Plutella xylostella, a common agricultural pest. This research contributes to the development of new insecticides with specific chemical properties (Wu et al., 2012).
- Phytotoxic Activity for Plant Pigment Formation : Another application is in the field of agriculture, where this compound analogs have been tested for their phytotoxic activity. These studies are vital in understanding how different chemicals can affect plant pigment formation, which is crucial for agricultural practices and the study of plant biology (Sandmann & Böger, 1982).
Advanced Chemical Synthesis and Applications
- Synthesis of Diazino-fused Tricyclic Systems : There's significant research in synthesizing diazino-fused tricyclic systems using this compound. These systems have potential applications in pharmaceuticals and materials science, indicating the versatility of this compound in synthetic chemistry (Tapolcsányi et al., 2002).
Corrosion Inhibition
- Steel Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly in steel. This research is crucial for industries where corrosion of materials is a significant challenge, and effective inhibitors can save costs and improve safety (Zarrouk et al., 2012).
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(12)11(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEPXRQIVMKNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343650 | |
| Record name | SBB055931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33389-38-7 | |
| Record name | SBB055931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research regarding 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one?
A1: The research focuses on using this compound as a starting material to synthesize new pyridazine derivatives containing mercapto groups. The researchers explore the regioselective introduction of these groups via nucleophilic substitution reactions with different sulfur nucleophiles [].
Q2: What is the significance of introducing mercapto groups into the pyridazine ring?
A2: Introducing mercapto groups can significantly alter the reactivity and physicochemical properties of the pyridazine scaffold. This modification can potentially lead to compounds with different biological activities and pharmacological profiles compared to the parent compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















